

# A Comparative Guide to the Reactivity of Halogenated Oxazoles in Modern Synthesis

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## Compound of Interest

Compound Name: Ethyl 2-chlorooxazole-4-carboxylate

Cat. No.: B1223382

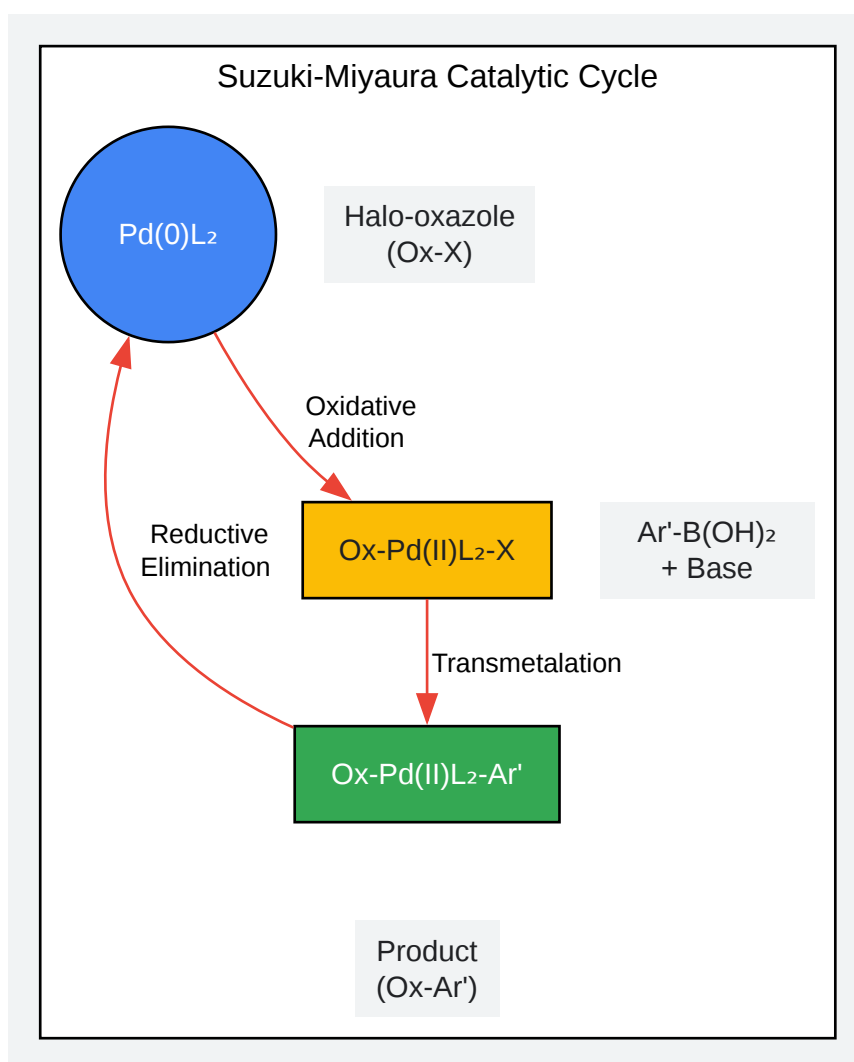
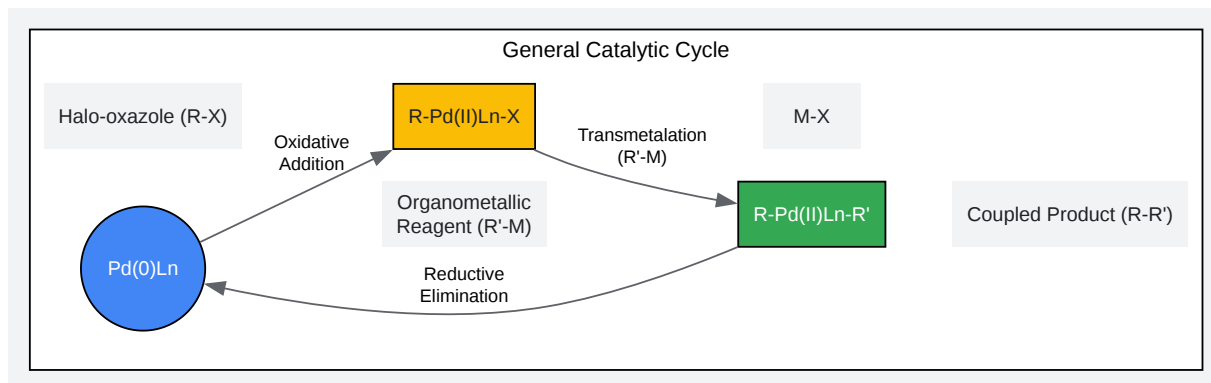
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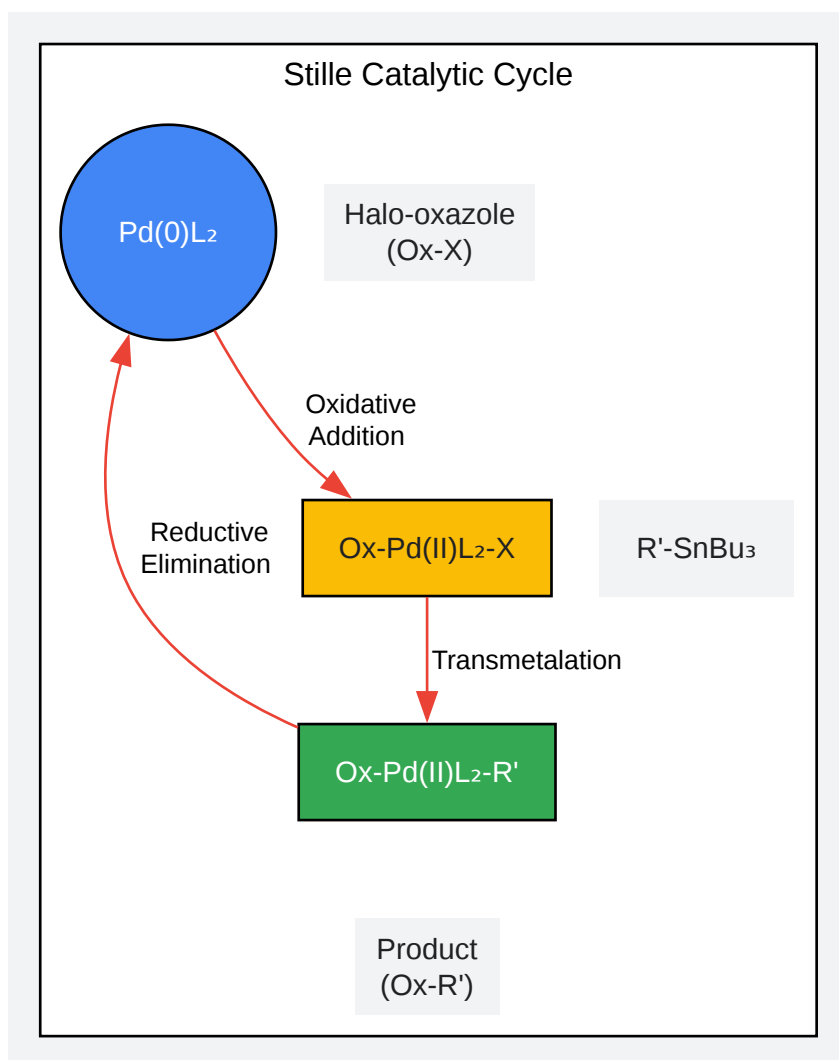
For researchers, scientists, and drug development professionals, halogenated oxazoles represent a critical class of building blocks. Their versatility in forming carbon-carbon and carbon-heteroatom bonds makes them invaluable intermediates in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The choice of halogen (F, Cl, Br, I) and its position on the oxazole ring (C2, C4, or C5) profoundly influences reactivity, dictating reaction conditions and ultimate synthetic efficiency. This guide provides an objective comparison of the reactivity of halogenated oxazoles in key chemical transformations, supported by experimental data and detailed protocols.

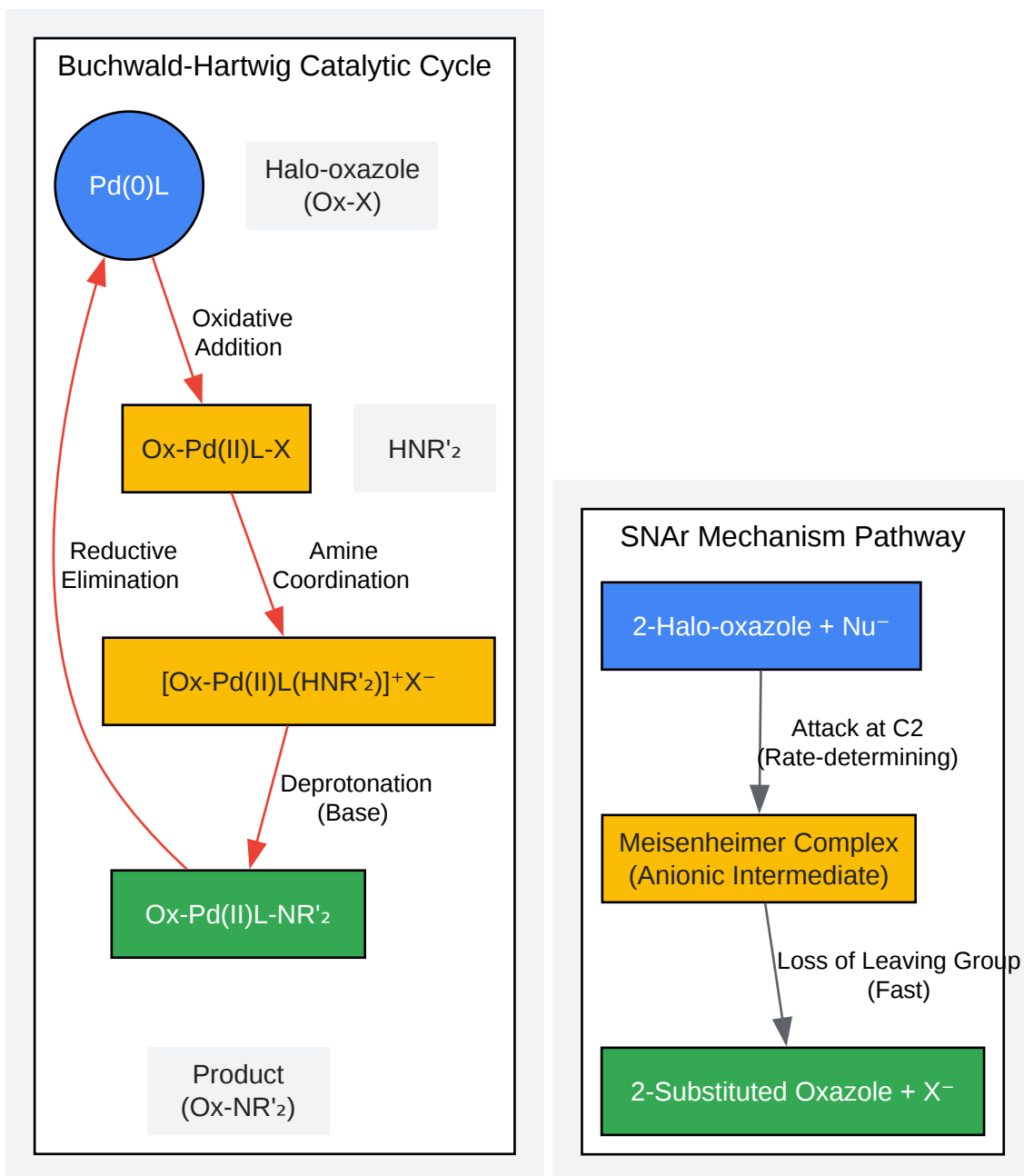
## Palladium-Catalyzed Cross-Coupling Reactions

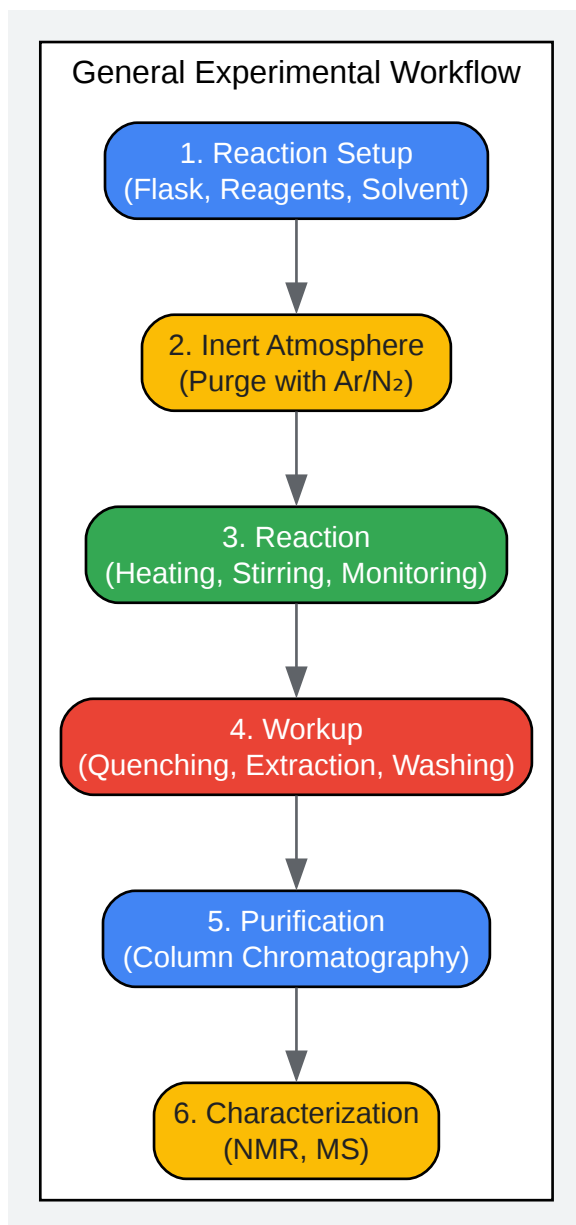
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing halogenated heterocycles. The reactivity of the halo-oxazole in these transformations is predominantly governed by the carbon-halogen (C-X) bond strength, which dictates the ease of the initial, often rate-limiting, oxidative addition step. The generally accepted reactivity trend for the halogens is  $I > Br > Cl > F$ .

The catalytic cycle for these reactions follows a well-established sequence of steps: oxidative addition of the palladium(0) catalyst to the halo-oxazole, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.<sup>[1][2][3]</sup>









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## References

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